molecular formula C14H8BrCl2NO B8768258 6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine CAS No. 102830-82-0

6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine

Cat. No.: B8768258
CAS No.: 102830-82-0
M. Wt: 357.0 g/mol
InChI Key: KUQJOQDSCMXOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H8BrCl2NO and its molecular weight is 357.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102830-82-0

Molecular Formula

C14H8BrCl2NO

Molecular Weight

357.0 g/mol

IUPAC Name

6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C14H8BrCl2NO/c15-10-5-9-2-4-13(19-14(9)18-7-10)8-1-3-11(16)12(17)6-8/h1-7,13H

InChI Key

KUQJOQDSCMXOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CC(=C2)Br)OC1C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 30 g of (E)-3-(5-bromo-2-methoxy-3-pyridinyl)-1-(3,4-dichlorophenyl)-2-propen-1-one in 275 ml of tetrahydrofuran and 260 ml of absolute ethanol was added 6.0 g of sodium borohydride. After 1 hour under nitrogen, the reaction mixture was partitioned between aqueous 1N sodium hydroxide solution and ether. The ether layer was washed with aqueous saturated sodium chloride solution, dried over sodium sulfate and concentrated under reduced pressure to give a pale yellow oil which was crude α-[2-(5-bromo-2-methoxy-3-pyridinyl)ethenyl]-3,4-dichlorobenzenemethanol. To a stirred solution of 25.9 g of this crude alcohol in 400 ml of acetic acid under nitrogen there was added 25 ml of 48% aqueous hydrobromic acid. The mixture was heated to 85° C. for about 30 minutes then cooled rapidly to 23° C. in an ice bath, and partitioned between water and ether. The ether layer was washed several times with water and then successively with aqueous saturated sodium bicarbonate and sodium chloride solutions. It was then dried over sodium sulfate and the solvent evaporated under reduced pressure to give a pale yellow oil. Filtration through a layer of silica gel using chloroform as eluant gave 6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine as a pale yellow solid which exhibited the same characteristics as the material obtained in Example 8.
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
α-[2-(5-bromo-2-methoxy-3-pyridinyl)ethenyl]-3,4-dichlorobenzenemethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
25.9 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

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